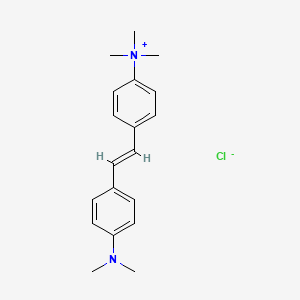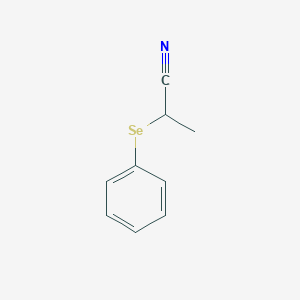![molecular formula C30H22O B14500099 9,9'-[Oxybis(methylene)]diphenanthrene CAS No. 63934-04-3](/img/structure/B14500099.png)
9,9'-[Oxybis(methylene)]diphenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9’-[Oxybis(methylene)]diphenanthrene is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by the presence of two phenanthrene units connected through an oxybis(methylene) bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-[Oxybis(methylene)]diphenanthrene typically involves the reaction of phenanthrene derivatives with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two phenanthrene units. The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid to catalyze the formation of the methylene bridge.
Industrial Production Methods
Industrial production of 9,9’-[Oxybis(methylene)]diphenanthrene may involve large-scale reactions using similar synthetic routes. The process can be optimized by controlling the reaction temperature, concentration of reactants, and the type of acid catalyst used. Fractional crystallization and purification techniques are employed to isolate the desired product from the reaction mixture.
Analyse Des Réactions Chimiques
Types of Reactions
9,9’-[Oxybis(methylene)]diphenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at specific positions on the phenanthrene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like Raney nickel are used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for halogenation and sulfonation reactions, respectively.
Major Products Formed
Oxidation: Formation of phenanthrenequinone and other oxygenated products.
Reduction: Formation of 9,10-dihydrophenanthrene.
Substitution: Formation of 9-bromophenanthrene and phenanthrenesulfonic acids.
Applications De Recherche Scientifique
9,9’-[Oxybis(methylene)]diphenanthrene has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and materials.
Biology: Studied for its potential biological activities, including anticancer and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, plastics, and other industrial materials.
Mécanisme D'action
The mechanism of action of 9,9’-[Oxybis(methylene)]diphenanthrene involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, disrupting its structure and function. It may also interact with cellular enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate oxidative stress and cellular signaling pathways is of particular interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthrene: A simpler PAH with three fused benzene rings.
9,10-Dihydrophenanthrene: A reduced form of phenanthrene with hydrogenation at the 9 and 10 positions.
Phenanthrenequinone: An oxidized derivative of phenanthrene.
Uniqueness
9,9’-[Oxybis(methylene)]diphenanthrene is unique due to its oxybis(methylene) bridge, which imparts distinct structural and chemical properties. This bridge enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various scientific studies.
Propriétés
Numéro CAS |
63934-04-3 |
|---|---|
Formule moléculaire |
C30H22O |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
9-(phenanthren-9-ylmethoxymethyl)phenanthrene |
InChI |
InChI=1S/C30H22O/c1-3-11-25-21(9-1)17-23(27-13-5-7-15-29(25)27)19-31-20-24-18-22-10-2-4-12-26(22)30-16-8-6-14-28(24)30/h1-18H,19-20H2 |
Clé InChI |
LYZWYFIJOXMHHY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)COCC4=CC5=CC=CC=C5C6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


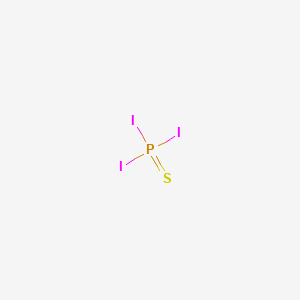

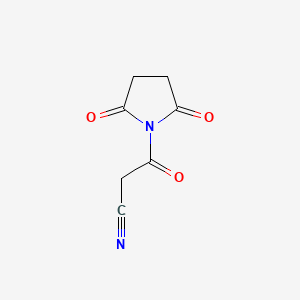
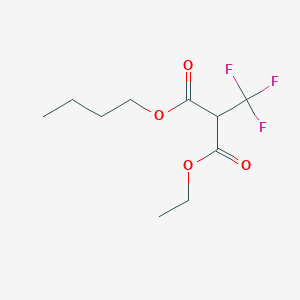
![4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol](/img/structure/B14500051.png)
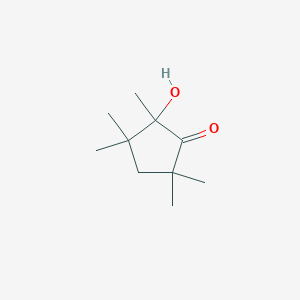

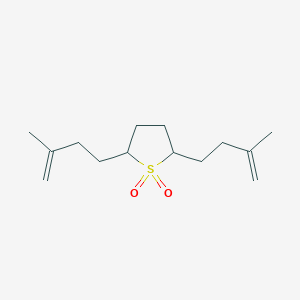
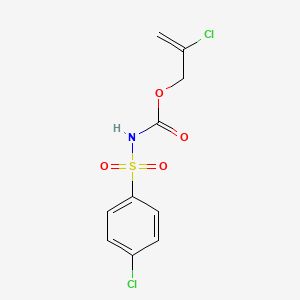
![4-[(Methanesulfonyl)methyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14500083.png)

![2-Chloro-N-[3-(dodecylamino)propyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B14500091.png)
